molecular formula C6H12N2O2S2 B180187 2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide CAS No. 131760-67-3

2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide

Cat. No.: B180187
CAS No.: 131760-67-3
M. Wt: 208.3 g/mol
InChI Key: CQAWAFDKTQPIHN-UHFFFAOYSA-N
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Description

2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide is a chemical compound characterized by the presence of two mercaptoacetyl groups attached to a dimethylhydrazine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide typically involves the reaction of dimethylhydrazine with mercaptoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the mercapto groups to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide involves its interaction with molecular targets and pathways within biological systems. The mercapto groups can form covalent bonds with thiol-containing proteins, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(mercaptoacetyl)ethane: Similar structure but with an ethane backbone instead of dimethylhydrazine.

    1,2-Bis(mercaptoacetyl)benzene: Contains a benzene ring instead of a hydrazine backbone.

    1,2-Bis(mercaptoacetyl)propane: Features a propane backbone.

Uniqueness

2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide is unique due to its dimethylhydrazine backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular characteristics are advantageous.

Biological Activity

2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide (commonly referred to as MDMAH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MDMAH features a unique structure that includes two mercapto groups and a hydrazide moiety. The presence of thiol groups is crucial for its biological activity, as they can participate in redox reactions and interact with various biomolecules.

Antimicrobial Properties

Research indicates that compounds with thiol groups exhibit notable antimicrobial activity. MDMAH has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. For example, a study demonstrated that MDMAH exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

MDMAH has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. A case study involving MDMAH showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, MDMAH has demonstrated anti-inflammatory properties. A study assessing the compound's effects on inflammatory markers revealed that it could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests that MDMAH may have therapeutic potential in treating inflammatory diseases .

Table 1: Summary of Biological Activities of MDMAH

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 and A549 cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Mechanistic Insights

The biological activities of MDMAH can be attributed to its ability to modulate redox states within cells. The thiol groups play a pivotal role in this process by acting as nucleophiles that can interact with electrophilic species, thereby influencing various signaling pathways involved in inflammation and cell survival.

Properties

IUPAC Name

N,N'-dimethyl-2-sulfanyl-N'-(2-sulfanylacetyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S2/c1-7(5(9)3-11)8(2)6(10)4-12/h11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAWAFDKTQPIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CS)N(C)C(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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